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Subtilosin A1

Cat. No.: B1573951
M. Wt: 3438.01
Attention: For research use only. Not for human or veterinary use.
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Description

Subtilosin A1 is a variant of the cyclic antimicrobial peptide Subtilosin A, originally identified in Bacillus subtilis . This bacteriocin is characterized by a unique structure featuring a cyclized peptide backbone and three unusual sulfur to alpha-carbon cross-links . The this compound variant is distinguished by a single amino acid replacement of threonine at position 6 with isoleucine, which has been reported to confer enhanced antimicrobial activity against specific bacterial strains as well as hemolytic activity not present in the native Subtilosin A . The mechanism of action for subtilosin peptides involves interaction with the target cell's cytoplasmic membrane. Studies on Gardnerella vaginalis indicate that subtilosin A dissipates the transmembrane pH gradient (ΔpH), a key component of the proton motive force, and triggers a rapid efflux of intracellular ATP, suggesting the formation of transient pores . This pore formation leads to the leakage of essential ions and molecules, ultimately causing cell death . The anionic nature and cyclical structure of subtilosin allow it to partially penetrate the hydrophobic core of lipid bilayers, causing membrane permeabilization . Research into this compound highlights its potential in bioengineering approaches to develop bacteriocins with altered or enhanced bactericidal activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

NA

Molecular Weight

3438.01

Synonyms

Subtilosin A1

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Subtilosin a and A1

Determination of Primary Amino Acid Sequence

The primary structure of Subtilosin A, the parent compound of Subtilosin A1, was initially determined through a combination of Edman degradation and mass spectrometry. oup.com However, these conventional methods proved insufficient to fully characterize the molecule due to its extensive post-translational modifications. oup.com The complete amino acid sequence was later confirmed and elucidated through advanced techniques, including multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and isotopic labeling studies. researchgate.netacs.orgh1.couniprot.org

Subtilosin A is a 35-residue peptide. researchgate.net The variant, this compound, arises from a single nucleotide polymorphism in the sboA gene, resulting in the substitution of threonine at position 6 with an isoleucine (T6I). researchgate.netuniprot.org This seemingly minor change has significant implications for the peptide's biological activity, notably conferring hemolytic properties to this compound. uniprot.org

Table 1: Amino Acid Sequence of Subtilosin A and this compound
PositionSubtilosin AThis compound
1-5Asn-Lys-Gly-Cys-Ala
6ThrIle
7-35Cys-Ser-Ile-Gly-Ala-Ala-Cys-Leu-Val-Asp-Gly-Pro-Ile-Pro-Asp-Phe-Glu-Ile-Ala-Gly-Ala-Thr-Gly-Leu-Phe-Gly-Leu-Trp-Gly

Characterization of Atypical Intramolecular Linkages

The defining features of Subtilosin A and A1 are their complex intramolecular linkages, which create a highly constrained and stable three-dimensional structure. These include unique thioether bridges and a head-to-tail cyclic backbone.

Nature of Sulfur-to-α-Carbon Thioether Bridges (Sactipeptide Motif)

Subtilosin A and A1 are classified as sactipeptides, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of sulfur-to-α-carbon (S-Cα) thioether bonds. researchgate.netucl.ac.uk This is a rare type of linkage in natural products, distinct from the lanthionine (B1674491) bridges found in lantibiotics where the sulfur of a cysteine residue is linked to the β-carbon of a dehydrated serine or threonine. asm.org

In Subtilosin A and A1, three such thioether bridges are formed between the thiol groups of cysteine residues and the α-carbons of other amino acid residues. researchgate.netacs.orgh1.couniprot.orgresearchgate.net These linkages are:

Cys4 to Phe31 acs.orgh1.couniprot.orgresearchgate.net

Cys7 to Thr28 acs.orgh1.couniprot.orgresearchgate.net

Cys13 to Phe22 acs.orgh1.couniprot.orgresearchgate.net

The formation of these bonds is catalyzed by a radical S-adenosylmethionine (SAM) enzyme, AlbA. rsc.org These bridges play a crucial role in stabilizing the peptide's conformation and are essential for its biological activity. ucl.ac.uksmolecule.com

Table 2: Thioether Linkages in Subtilosin A and A1
Cysteine ResidueBridged Amino Acid ResidueLinkage Type
Cys4Phe31S-Cα Thioether Bond
Cys7Thr28S-Cα Thioether Bond
Cys13Phe22S-Cα Thioether Bond

N-to-C Terminus Macrocyclization (Amide Bond)

In addition to the thioether bridges, Subtilosin A and A1 possess a cyclic backbone formed by an amide bond between the N-terminal asparagine (Asn1) and the C-terminal glycine (B1666218) (Gly35). researchgate.netresearchgate.netresearchgate.net This head-to-tail cyclization further rigidifies the molecular structure, contributing to its stability against proteolysis and extreme environmental conditions. researchgate.netsmolecule.com The formation of this amide bond is part of the post-translational modification process, occurring after the precursor peptide is synthesized on the ribosome. ucl.ac.uk

Stereochemistry of Modified Amino Acid Residues (e.g., L-Phe22, D-Thr28, D-Phe31)

Detailed stereochemical analysis has revealed that the formation of the S-Cα thioether bridges involves specific stereochemical configurations at the modified amino acid residues. While most of the amino acids in Subtilosin A are in the L-configuration, the residues involved in the thioether linkages at their α-carbons exhibit different stereochemistries. acs.orgresearchgate.netnih.gov

Through a combination of chiral gas chromatography-mass spectrometry (GC-MS) of the desulfurized peptide and advanced NMR structural calculations, the stereochemistry of these modified residues was determined to be: acs.orgresearchgate.netnih.gov

L-Phe22 : The formation of the Cys13-Phe22 bridge proceeds with retention of the L-configuration at Phe22. acs.orgnih.gov

D-Thr28 : The formation of the Cys7-Thr28 bridge occurs with an inversion of configuration at Thr28, resulting in a D-amino acid. acs.orgnih.gov

D-Phe31 : Similarly, the formation of the Cys4-Phe31 bridge involves an inversion of configuration at Phe31, leading to a D-amino acid. acs.orgnih.gov

This LDD stereochemical arrangement is a critical aspect of the molecule's final three-dimensional fold. acs.orgnih.gov

Advanced Structural Determination Methodologies

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy has been the cornerstone for the complete structural elucidation of Subtilosin A. researchgate.netacs.orgh1.couniprot.orgresearchgate.netnih.gov Due to the complexity of the molecule, including its cyclic nature and multiple cross-links, one-dimensional NMR was insufficient.

To overcome these challenges, researchers employed a suite of two-dimensional and three-dimensional NMR experiments. The use of isotopically labeled samples, where the peptide was produced in media enriched with ¹³C and ¹⁵N, was instrumental. acs.orgh1.couniprot.orgresearchgate.netnih.gov This allowed for the unambiguous assignment of nearly all proton, carbon, and nitrogen resonances in the molecule. acs.org

Key NMR experiments included:

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.

NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities between protons, providing crucial distance constraints for structure calculation.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons and nitrogens, respectively.

These comprehensive NMR datasets, combined with computational modeling such as ARIA (Ambiguous Restraints for Iterative Assignment), enabled the calculation of a high-resolution three-dimensional solution structure of Subtilosin A. acs.orgnih.gov The resulting structure revealed a bent hairpin-like fold, creating a shallow basin. researchgate.net This detailed structural information provides a foundation for understanding the interactions of Subtilosin A and A1 with their biological targets.

Isotopic Labeling Strategies ([13C,15N]-Phenylalanine, -Threonine)

The complete structural elucidation of Subtilosin A was a significant undertaking that required sophisticated NMR studies. acs.orgnih.gov To achieve this, researchers employed isotopic labeling strategies. The peptide was produced using media enriched with isotopes, including a medium derived from Anabaena sp. grown on sodium [¹³C]bicarbonate and [¹⁵N]nitrate to achieve uniform labeling. acs.orgnih.govh1.conih.govuniprot.org

More targeted labeling was accomplished by generating samples of Subtilosin A through the separate incorporation of universally labeled [U-¹³C,¹⁵N]-L-phenylalanine and [U-¹³C,¹⁵N]-L-threonine into otherwise unlabeled media. acs.orgnih.govuniprot.orgresearchgate.netcapes.gov.br This approach was instrumental in deciphering the specific intramolecular cross-links, as it allowed for the unambiguous identification of the atoms involved in the thioether bridges. acs.orgnih.gov These labeling techniques are foundational for detailed structural studies of sactibiotics, including variants like this compound. isotope.comnih.govnih.govmdpi.comresearchgate.net

Isotopic Labeling Strategy for Subtilosin A Purpose References
Uniform Labeling with [¹³C,¹⁵N]Determination of the complete primary and 3D solution structure. acs.orgnih.govh1.conih.gov
Selective Labeling with [U-¹³C,¹⁵N]-L-phenylalanineTo confirm the specific cross-link involving a Phenylalanine residue. acs.orgnih.govuniprot.orgresearchgate.net
Selective Labeling with [U-¹³C,¹⁵N]-L-threonineTo confirm the specific cross-link involving a Threonine residue. acs.orgnih.govuniprot.orgresearchgate.net
Solution Structure Determination and Conformational Dynamics

The three-dimensional solution structure of Subtilosin A was determined using multidimensional NMR spectroscopy on isotopically labeled samples. acs.orgnih.govresearchgate.netnih.gov These studies revealed a highly constrained and complex architecture. The structure is characterized by a cyclic peptide backbone, formed by an amide bond between the N-terminus and C-terminus, and three unusual intramolecular thioether cross-links. researchgate.netscispace.com These bridges form between the sulfur atoms of cysteine residues and the α-carbons of phenylalanine and threonine residues. acs.orgnih.govresearchgate.netscispace.com

Mass Spectrometry (e.g., MALDI-TOF MS) for Structural Confirmation

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, has been a critical tool for confirming the structure of this compound. nih.gov This technique provided definitive evidence for the amino acid substitution that distinguishes it from Subtilosin A. nih.govresearchgate.net

Analysis of purified this compound revealed a monoisotopic mass of 3,412.5 Da. nih.govresearchgate.net This measured mass was critically important as it was 11.6 Da heavier than the calculated mass of the parent Subtilosin A. nih.gov This mass difference corresponds precisely to the replacement of a threonine residue with an isoleucine residue, thereby validating the genetic analysis that identified the sboA1 allele. Furthermore, mass spectrometry analysis confirmed that despite the substitution, all three characteristic sulfur-to-α-carbon thioether linkages were correctly formed in this compound. nih.gov

Mass Spectrometry Data for this compound Value Significance References
Monoisotopic Mass [M+H]⁺3,412.5 DaConfirms the Thr6Ile substitution, being 11.6 Da heavier than Subtilosin A. scispace.comnih.govresearchgate.net
Average Mass [M+H]⁺3,414.5 DaProvides the average mass of the isotopic distribution. nih.govresearchgate.net
Expected Mass Difference from Subtilosin A+11.6 DaCorresponds to the mass change from replacing Threonine with Isoleucine. nih.gov

Structural Differences and Similarities between Subtilosin A and this compound

Subtilosin A and this compound share a fundamental and highly unusual structural framework, yet are distinguished by a subtle but significant alteration.

Their core similarity lies in their classification as sactibiotics. Both are 35-amino-acid peptides that are post-translationally modified to form a macrocyclic structure. researchgate.netscispace.com This includes a head-to-tail cyclization via an amide bond and the presence of three defining intramolecular thioether bridges that cross-link cysteine sulfurs to the α-carbons of other amino acids (Cys4-Phe31, Cys7-Thr28, Cys13-Phe22). researchgate.netscispace.comnih.govresearchgate.net

The crucial difference is a single amino acid substitution at position 6. nih.govnih.govdntb.gov.ua This single point mutation in the sboA gene results in the replacement of threonine in Subtilosin A with isoleucine in this compound. nih.gov

Structural Feature Subtilosin A This compound References
Peptide Length35 amino acids35 amino acids researchgate.net
Backbone StructureCyclic (Head-to-tail amide bond)Cyclic (Head-to-tail amide bond) researchgate.netresearchgate.net
Thioether BridgesThree (Cys4-Phe31, Cys7-Thr28, Cys13-Phe22)Three (Cys4-Phe31, Cys7-Thr28, Cys13-Phe22) researchgate.netnih.govresearchgate.net
Amino Acid at Position 6Threonine (Thr)Isoleucine (Ile) nih.govresearchgate.netnih.govdntb.gov.ua
Genetic OriginsboA genesboA1 allele (C41T mutation)

Identification of Amino Acid Substitutions (e.g., Thr6Ile in this compound)

The defining molecular feature of this compound is the substitution of threonine at position 6 with an isoleucine (Thr6Ile). researchgate.netnih.govdntb.gov.ua This change was first identified through genetic analysis of hemolytic mutants of Bacillus subtilis. Sequence comparison of the subtilosin A structural gene, sboA, from these mutants revealed a consistent single nucleotide transition from cytosine to thymine (B56734) (C to T) at nucleotide position 41. This mutation in the coding region, designated as the sboA1 allele, results in the Thr6Ile amino acid replacement in the translated peptide.

The confirmation of this substitution was subsequently achieved through MALDI-TOF mass spectrometry, which, as noted earlier, detected the expected mass increase of 11.6 Da in this compound compared to Subtilosin A. nih.gov This single amino acid change is responsible for the altered biological properties observed in this compound. nih.govnih.gov

Compound Amino Acid Sequence (Position 1-15) Key Substitution References
Subtilosin AS-V-G-C -S-T -C -L-I-D-G-P-C -P-IThreonine at position 6 researchgate.net
This compoundS-V-G-C -S-I -C -L-I-D-G-P-C -P-IIsoleucine at position 6 researchgate.net
(Note: Bolded residues indicate those involved in thioether linkages or the substitution. The full sequence contains 35 residues.)

Biosynthesis Pathway and Enzymatic Machinery of Subtilosin a

Genetic Organization of the sbo-alb Locus

The genetic blueprint for Subtilosin A synthesis is encoded within the sbo-alb locus. semanticscholar.org This locus is typically organized as an operon, a cluster of genes transcribed together, ensuring the coordinated expression of all necessary components for subtilosin production and immunity. nih.govscielo.br The operon spans approximately 7 kilobases and is transcribed from a promoter located upstream of the structural gene sboA. nih.govasm.org The production of mature subtilosin A requires the expression of eight of the nine genes identified in this locus: sboA and albABCDEFG. semanticscholar.orgscielo.br

The primary translation product, the precursor peptide of Subtilosin A, is encoded by the sboA gene. scielo.brasm.org This precursor, named SboA, is a 43-amino-acid peptide. semanticscholar.orgscielo.br It consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes extensive modification to become the mature, active bacteriocin (B1578144). ucl.ac.uk The sequence of the SboA precursor peptide is crucial for the subsequent modification steps.

Downstream of sboA lies the alb operon, which consists of seven genes (albA, albB, albC, albD, albE, albF, and albG). scielo.brjmb.or.kr These genes encode the enzymatic machinery required for the post-translational modification, processing, export, and immunity of Subtilosin A. scielo.brresearchgate.net Mutations in the alb genes can lead to a reduction or complete loss of subtilosin production. nih.govasm.org For instance, mutations in sboA, albA, and albF are critical and result in no antilisterial activity, while mutations in albB, albC, and albD lead to reduced activity and immunity. nih.gov

GeneFunction in Subtilosin A Biosynthesis
sboA Encodes the precursor peptide (presubtilosin). scielo.brasm.org
albA Encodes a radical SAM enzyme essential for thioether bond formation. ucl.ac.ukresearchgate.net
albB Implicated in immunity to subtilosin. asm.org
albC Involved in immunity and potentially export. asm.org
albD Contributes to immunity against subtilosin. asm.org
albE Homologous to proteases; predicted to be involved in leader peptide cleavage and macrocyclization. nih.govbioinforw.com
albF Essential for subtilosin production; likely involved in processing the precursor peptide. asm.orgnih.gov
albG Part of the processing and export machinery. jmb.or.kr

Structural Gene sboA Encoding the Precursor Peptide

Role of Post-Translational Modification (PTM) Enzymes

The transformation of the linear SboA precursor into the complex, cyclic, and cross-linked Subtilosin A is accomplished by a series of post-translational modification enzymes.

A key enzyme in the biosynthesis of Subtilosin A is AlbA, a radical S-adenosylmethionine (SAM) enzyme. ucl.ac.ukresearchgate.net This enzyme is responsible for the formation of the three characteristic thioether bonds, also known as sactionine linkages, which connect the sulfur atom of a cysteine residue to the α-carbon of another amino acid. ucl.ac.uknih.gov AlbA contains two [4Fe-4S] clusters. researchgate.netnih.gov One cluster is responsible for the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical. researchgate.netbeilstein-journals.org This radical initiates the cross-linking reaction. beilstein-journals.org The formation of these thioether bonds is a leader-peptide-dependent process, suggesting it is an early step in the maturation of Subtilosin A. researchgate.netnih.gov

The final steps in the maturation of Subtilosin A, which include the cleavage of the leader peptide and the head-to-tail macrocyclization of the core peptide, are believed to be carried out by the AlbE and AlbF proteins. nih.gov Homology studies suggest that AlbE and AlbF are proteases. nih.gov Recent structural studies of homologs from Quasibacillus thermotolerans have shown that AlbE and AlbF form a heterodimeric complex that shows structural similarity to M16B family metalloproteases. nih.govresearchgate.net This complex is thought to be responsible for the proteolytic cleavage and subsequent ligation that results in the cyclic structure of Subtilosin A. nih.govresearchgate.net

The formation of the thioether bonds by AlbA is a complex radical-mediated process. researchgate.netbeilstein-journals.org The currently accepted mechanism proposes that the 5'-deoxyadenosyl radical, generated from SAM by one of the [4Fe-4S] clusters, abstracts a hydrogen atom from the α-carbon of an acceptor amino acid residue within the SboA precursor peptide. beilstein-journals.orgresearchgate.net This creates a substrate radical. The second [4Fe-4S] cluster is thought to coordinate the thiol group of a cysteine residue. beilstein-journals.orgresearchgate.net A subsequent reaction between the substrate radical and the coordinated cysteine sulfur atom forms the thioether bond. nih.govresearchgate.net This process is repeated to form all three thioether linkages, resulting in the unique, constrained structure of Subtilosin A. researchgate.netnih.gov

AlbE and AlbF Proteins in Macrocyclization

Precursor Peptide Processing and Maturation

The biosynthesis of Subtilosin A1 is a complex process that relies on the post-translational modification of a precursor peptide, SboA, which is encoded by the sboA gene. rsc.orgucl.ac.uk This 43-amino acid precursor consists of a leader peptide and a 35-residue core peptide that undergoes extensive enzymatic modification to yield the mature, biologically active bacteriocin. ucl.ac.ukresearchgate.net The maturation process is orchestrated by a suite of enzymes encoded by the sbo-alb gene cluster, which is responsible for the formation of unique thioether bridges, proteolytic cleavage of the leader peptide, and head-to-tail cyclization of the core peptide. ucl.ac.ukresearchgate.netresearchgate.net

Leader Peptide Cleavage

A critical step in the maturation of this compound is the removal of the N-terminal leader peptide from the modified SboA precursor. This proteolytic cleavage is a prerequisite for the final cyclization of the peptide. The enzymes responsible for this process are encoded within the alb operon. ucl.ac.ukasm.org Specifically, the proteins AlbE and AlbF form a heterodimeric complex, AlbEF, which catalyzes both the cleavage of the leader peptide and the subsequent macrocyclization. ucl.ac.uknih.gov

Structural and biochemical analyses have revealed that the AlbEF complex belongs to the M16B family of metalloproteases. nih.gov The complex binds to the post-translationally modified precursor peptide, with the leader peptide sequence playing a crucial role in recognition by the maturation machinery. ucl.ac.ukresearchgate.net It is proposed that AlbE is the catalytic subunit responsible for the proteolytic cleavage of the leader peptide. ucl.ac.uk Following this cleavage, the now-exposed N-terminus of the core peptide is positioned for the final maturation step.

Cyclization Mechanisms

This compound possesses a highly constrained and stable structure due to two distinct cyclization events: the formation of three intramolecular thioether bridges and a head-to-tail macrocyclization of the peptide backbone.

Thioether Bond Formation

The most distinctive feature of this compound is the presence of three unusual thioether cross-links that connect the sulfur atoms of cysteine residues to the α-carbons of other amino acid residues (Cys4 to Phe31, Cys7 to Thr28, and Cys13 to Phe22). researchgate.netoup.com This reaction is catalyzed by AlbA, a radical S-adenosyl-L-methionine (SAM) enzyme. rsc.orgresearchgate.net The formation of these bonds is the initial and leader-peptide-dependent step in the maturation pathway. researchgate.netuniprot.org

AlbA contains multiple [4Fe-4S] clusters that are essential for its catalytic activity. researchgate.netuniprot.orgfrontiersin.org The proposed mechanism involves the reductive cleavage of SAM by one of the [4Fe-4S] clusters to generate a highly reactive 5'-deoxyadenosyl radical (5'-dA•). rsc.org This radical then abstracts a hydrogen atom from the α-carbon of an acceptor amino acid (phenylalanine or threonine), creating a substrate radical. rsc.org Subsequently, a nucleophilic attack by the thiol group of a nearby cysteine residue on this radical intermediate forms the stable thioether bond. rsc.org This process occurs three times to form all the required cross-links. In vitro studies have confirmed that AlbA is responsible for creating all three thioether linkages. researchgate.net

Head-to-Tail Macrocyclization

Following the formation of the thioether bridges and the cleavage of the leader peptide, the final structural modification is the head-to-tail cyclization of the core peptide. This involves the formation of a peptide bond between the N-terminal asparagine and the C-terminal glycine (B1666218) residues. researchgate.net This reaction is also catalyzed by the AlbEF complex. ucl.ac.uk After AlbE cleaves the leader peptide, AlbF is believed to catalyze the macrocyclization step, creating the seamless circular backbone of the mature this compound. ucl.ac.uk This final cyclization, along with the internal thioether bridges, confers the rigid and compact structure essential for its biological activity. oup.com

Enzymatic Machinery for this compound Maturation

The maturation of the SboA precursor peptide into active this compound is dependent on the coordinated action of proteins encoded by the sbo-alb gene cluster.

Gene ProductFunction
SboA The 43-amino acid precursor peptide, containing an N-terminal leader sequence and a 35-residue core peptide that undergoes post-translational modification. rsc.orgucl.ac.uk
AlbA A radical SAM enzyme that catalyzes the formation of three intramolecular thioether bonds between cysteine residues and the α-carbons of phenylalanine and threonine residues. This is the first step in the maturation process. rsc.orgresearchgate.netuniprot.org
AlbE Forms a heterodimeric complex with AlbF (AlbEF). It is a metalloprotease that cleaves the leader peptide from the modified SboA precursor. ucl.ac.uknih.gov
AlbF Part of the AlbEF heterodimeric complex. It is proposed to catalyze the head-to-tail macrocyclization of the core peptide after the leader peptide has been removed by AlbE. ucl.ac.ukasm.org

Molecular Mechanisms of Biological Activity

Mechanisms of Antimicrobial Activity of Subtilosin A1

The antimicrobial action of this compound is a complex process that ultimately leads to cell death. nih.govscispace.com It involves a targeted interaction with the bacterial cell membrane, leading to its disruption and the collapse of the cell's energy-producing systems. nih.govscispace.com

Interaction with Target Cell Membranes

The initial and critical step in this compound's antimicrobial activity is its interaction with the target cell's cytoplasmic membrane. nih.govscispace.com This interaction is multifaceted, involving specific structural features of the peptide that facilitate its association with and subsequent disruption of the membrane barrier. researchgate.netoup.com

The specific action of this compound involves an initial anchoring to a membrane receptor on the target cell. nih.govmdpi.comresearchgate.net While the exact receptor has not been definitively identified, this initial binding is considered a crucial step for its potent antimicrobial activity. oup.com The requirement for a high concentration of this compound to induce membrane permeabilization in artificial lipid bilayers further supports the hypothesis that a specific receptor is necessary for its full antimicrobial potency at lower concentrations. oup.com Some studies suggest that the antimicrobial activity of subtilosin may be a function of its interaction with membrane-associated receptors, similar to the mechanism seen with the antibiotic nisin. The Trp34 residue within the this compound structure is thought to act as a membrane anchor. oup.com

Following receptor anchoring, this compound engages in electrostatic interactions with the plasma membrane. nih.govmdpi.comresearchgate.net The unique structure of this compound, characterized by a separation of charges with acidic residues concentrated at one end and a basic residue at the opposite end, is believed to be a key factor in how it targets the cytoplasmic membrane of sensitive cells. oup.comresearchgate.net This charge separation facilitates an electrostatic attraction between the peptide and the negatively charged components of the bacterial cell membrane, such as anionic phospholipids. oup.commdpi.com This electrostatic binding is a critical step that precedes the disruption of the membrane's integrity. nih.govmdpi.comresearchgate.net

This compound's interaction with the cell membrane culminates in membrane permeabilization and the formation of transient pores. nih.govscispace.comnih.gov This disruption of the membrane's integrity is a direct cause of cell death. smolecule.com Studies using bacterial cytological profiling have confirmed that this compound disrupts the integrity of bacterial cell membranes. At high concentrations, it can induce leakage from artificial vesicles. nih.gov The proposed mechanism involves the peptide embedding itself within the membrane, leading to a general disruption of the hydrophobic region of the bilayer and the formation of transient pores. researchgate.net This leads to the efflux of intracellular components, such as ATP. nih.gov The rigid, hairpin-like structure of this compound, created by its thioether bridges and cyclization, allows it to interact with and disrupt the lipid bilayer. NMR studies have shown that it can bind to phosphatidylcholine-rich membranes, suggesting that pore formation or membrane thinning are key mechanisms of its action.

Electrostatic Interactions with Plasma Membrane

Disruption of Cellular Homeostasis

The permeabilization of the cell membrane by this compound leads to a catastrophic loss of cellular homeostasis, primarily through the dissipation of vital ion gradients. mdpi.comresearchgate.net This disruption of the cell's internal environment is a direct consequence of the membrane damage inflicted by the peptide.

A key consequence of this compound's action is the dissipation of the transmembrane pH gradient (ΔpH). nih.govmdpi.comresearchgate.net This electrostatic binding and subsequent pore formation cause an immediate and complete depletion of the ΔpH in susceptible bacteria like Gardnerella vaginalis. scispace.com The collapse of this proton gradient disrupts the proton motive force, a critical energy-generating process for bacteria, leading to an efflux of intracellular ATP and ultimately starving the cell. nih.govmdpi.comresearchgate.net

Efflux of Intracellular ATP

A key aspect of subtilosin's antimicrobial action is its ability to induce the leakage of intracellular adenosine (B11128) triphosphate (ATP). The mechanism appears to be target-organism dependent. In the case of Gardnerella vaginalis, subtilosin prompts an immediate, albeit partial, efflux of intracellular ATP. researchgate.net This leakage is reportedly twofold higher than that caused by the well-known bacteriocin (B1578144), nisin. researchgate.netresearchgate.net This effect is attributed to the formation of transient pores in the cytoplasmic membrane, which leads to the loss of small molecules and, ultimately, cell death. mdpi.comresearchgate.net The electrostatic binding of subtilosin A to the plasma membrane is thought to initiate this process, which contributes to cell starvation. mdpi.com

However, the effect is not universal across all susceptible bacteria. Studies on Listeria monocytogenes have shown that subtilosin does not cause a significant efflux of intracellular ATP from its cells. This suggests that while ATP efflux is a critical part of its mechanism against some pathogens like G. vaginalis, its mode of action against others, such as L. monocytogenes, may rely on different or additional disruptive processes.

Impact on Proton Motive Force Components

Subtilosin exerts a significant and specific impact on the components of the proton motive force (PMF), which is crucial for bacterial energy production. nih.govpnas.org The PMF consists of two main components: the transmembrane electrical potential (Δψ) and the transmembrane pH gradient (ΔpH). Research demonstrates that subtilosin's action is highly specific to the ΔpH component.

In studies involving Gardnerella vaginalis, the addition of subtilosin led to an immediate and complete depletion of the transmembrane pH gradient. researchgate.net Conversely, it had no discernible effect on the electrical potential (Δψ). researchgate.net This selective dissipation of the pH gradient disrupts the cell's energy-transducing capacity, contributing to its bactericidal effect. mdpi.com In contrast, its effect on Listeria monocytogenes is less pronounced, causing only a minor impact on the ΔpH and no effect on the Δψ, further highlighting the species-specific nature of its molecular interactions.

Mechanism of Biofilm Formation Inhibition

Subtilosin has demonstrated potent activity in preventing the formation of bacterial biofilms, a key virulence factor for many pathogens. oup.com The primary mechanism implicated in this activity is the inhibition of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors like biofilm formation. mdpi.comnih.govfrontiersin.org

Research has quantified this inhibitory effect, showing that sub-inhibitory concentrations of subtilosin can prevent over 90% of biofilm formation in G. vaginalis and 80% in L. monocytogenes. nih.gov Other studies have noted that bacteriocins from Bacillus subtilis can disrupt biofilms of Staphylococcus epidermidis and Staphylococcus aureus in a dose-dependent manner, suggesting a broad applicability of these peptides as anti-biofilm agents. d-nb.infonih.govnih.gov

Target OrganismBiofilm Inhibition (%)ConcentrationMechanismSource
Gardnerella vaginalis>90%0.78 µg/mLAI-2 Quorum Sensing Inhibition nih.gov
Listeria monocytogenes~80%15.1 µg/mLQuorum Sensing Inhibition (AI-2 independent) nih.gov
Escherichia coli>60%15.1 µg/mLNot specified nih.gov
Staphylococcus epidermidis>85%1.44 mg/mLNot specified nih.gov

Specific Mechanisms Associated with this compound

This compound is a naturally occurring variant of Subtilosin A, distinguished by a single amino acid change that confers both enhanced antimicrobial properties and novel hemolytic activity. nih.govdntb.gov.uaasm.org

Molecular Basis for Enhanced Antimicrobial Activity

The defining structural difference in this compound is the substitution of the threonine residue at position 6 with an isoleucine (T6I). nih.govasm.org This seemingly minor change is the molecular basis for its enhanced antimicrobial potency against certain bacterial strains compared to its parent compound, Subtilosin A. nih.govasm.org

The increased effectiveness of this compound has been observed against several Gram-positive bacteria, including important pathogens like Listeria monocytogenes and Staphylococcus aureus. Furthermore, it exhibits superior activity against various Bacillus species. This discovery highlights the critical role that specific amino acid residues play in the biological function of sactibiotics and suggests that targeted amino acid substitutions can be a powerful tool for engineering bacteriocins with improved therapeutic properties. asm.org

CompoundKey FeatureRelative Antimicrobial ActivityTarget ExamplesSource
Subtilosin A Threonine at position 6BaselineGram-positive bacteria nih.govasm.org
This compound Isoleucine at position 6 (T6I)EnhancedL. monocytogenes, S. aureus, Bacillus spp. nih.govasm.org

Investigating the Mechanism of Hemolytic Activity of this compound

One of the most striking features of this compound is its hemolytic activity—the ability to lyse red blood cells—a property that is absent in the parent Subtilosin A molecule. nih.govdntb.gov.ua This activity was first discovered through the investigation of hemolytic mutants of Bacillus subtilis, which were found to be producing this altered form of the bacteriocin. nih.gov

The direct cause of this new biological function has been unequivocally linked to the T6I substitution. asm.orgresearchgate.net The introduction of the sboA1 allele, which codes for the T6I change, into wild-type B. subtilis strains was sufficient to confer a hemolytic phenotype. This demonstrates that a single point mutation can fundamentally alter the biological activity profile of the peptide, expanding its effects from purely antimicrobial to include cytolytic action against eukaryotic cells like erythrocytes. researchgate.net

The acquisition of hemolytic activity and the enhancement of antimicrobial action by the T6I substitution are rooted in altered interactions with cellular membranes. researchgate.net The parent amino acid, threonine, is polar, whereas the substituted amino acid, isoleucine, is significantly more hydrophobic.

Regulatory Mechanisms of Subtilosin a Production

Transcriptional Regulation of the sbo-alb Operon

The expression of the sbo-alb operon is a highly regulated process involving a concert of transcriptional factors and sigma factors that respond to various intracellular and environmental cues. oup.comresearchgate.net This intricate control ensures that Subtilosin A production is initiated at the appropriate time and under optimal conditions for the bacterium.

Involvement of Transcriptional Factors (e.g., Rok, AbrB, ResD)

The transcription of the sbo-alb operon is under the dual control of both negative and positive regulators. nih.govoup.com The transition state regulator AbrB and the transcriptional repressor Rok act as negative regulators, binding to the promoter region of the operon and repressing its expression. oup.combiorxiv.org This repression is particularly active during the exponential growth phase. oup.comoup.com Conversely, the two-component response regulator ResD, in conjunction with its cognate sensor kinase ResE, functions as a positive regulator. nih.govoup.com The ResDE system is essential for activating the expression of the sbo-alb operon, particularly in response to oxygen limitation. oup.combiorxiv.org

The interplay between these factors is crucial. For instance, AbrB not only directly represses the sbo-alb operon but also represses the transcription of the rok gene. oup.combiorxiv.org During the transition to the stationary phase, the repression by AbrB is alleviated, allowing for the increased expression of the operon. oup.comoup.com Studies using knockout mutants have confirmed these roles; the removal of the repressors Rok and AbrB leads to increased expression of the Subtilosin A biosynthetic gene cluster. oup.comnih.gov

FactorRegulatory RoleTargetEffect on sbo-alb Expression
Rok RepressorsboA promoterNegative
AbrB RepressorsboA promoter, rok geneNegative
ResD Activatorsbo-alb operonPositive

Influence of Sigma Factors (e.g., SigA)

Sigma factors are essential components of the RNA polymerase holoenzyme, directing it to specific promoter sequences to initiate transcription. wikipedia.org The primary sigma factor in Bacillus subtilis, SigA (σA), is responsible for the transcription of housekeeping genes during vegetative growth. researchgate.net Research indicates that the major promoter upstream of the sbo gene is likely utilized by the SigA form of RNA polymerase. asm.orgresearchgate.net This suggests that the basal transcription of the sbo-alb operon is dependent on the primary cellular transcription machinery. While other sigma factors are involved in responses to stress and developmental stages like sporulation, SigA appears to play a key role in the constitutive, albeit low-level, expression of the Subtilosin A biosynthetic genes. uniprot.orgnih.gov

Environmental and Physiological Modulators of Production

The production of Subtilosin A1 is not constitutive but is instead modulated by the physiological state of the bacterium and various environmental stressors. This ensures that the energetic cost of producing this secondary metabolite is undertaken when it is most beneficial for the organism's survival and competition.

Growth Phase Dependence (e.g., end of exponential phase)

The production of Subtilosin A is tightly linked to the growth phase of Bacillus subtilis. oup.comoup.com It is primarily synthesized at the end of the exponential growth phase and during the early stationary phase. oup.comnih.gov This timing coincides with nutrient limitation and increased cell density, conditions where the production of antimicrobial compounds can provide a competitive advantage. oup.com The transition state regulator AbrB plays a key role in this temporal regulation, repressing the expression of the sbo-alb operon during active growth. oup.comoup.com As the cells enter the stationary phase, the concentration or activity of AbrB decreases, leading to the derepression of the operon and the onset of Subtilosin A synthesis. nih.gov

Impact of Stress Conditions

Various stress conditions have been shown to influence the production of Subtilosin A. One of the most significant factors is oxygen limitation. nih.govresearchgate.net Under anaerobic or microaerobic conditions, the expression of the sbo-alb operon is highly induced. nih.gov This induction is mediated by the ResDE two-component system, which senses the change in oxygen availability and activates transcription. oup.combiorxiv.org This suggests a potential role for Subtilosin A in anaerobic environments, such as in biofilms or the gastrointestinal tract. nih.gov While specific research on the impact of other stressors like heat or osmotic stress on this compound production is less detailed, the general understanding is that secondary metabolite production is often a component of the bacterial stress response. mdpi.com

Interplay with Other Secondary Metabolite Production (e.g., Surfactin)

Bacillus subtilis is known for its ability to produce a diverse array of secondary metabolites, and the production of these compounds is often interconnected. A notable example is the interplay between the production of Subtilosin A and the lipopeptide surfactin (B1297464). oup.comnih.gov Studies have revealed a regulatory relationship where the presence of surfactin appears to suppress the production of Subtilosin A. oup.comresearchgate.net

Structure Activity Relationship Sar Studies and Bioengineering Approaches

Analysis of the Impact of Thioether Bridges on Biological Activity

Subtilosin A1 is distinguished by three intramolecular thioether bridges that link the sulfur atoms of cysteine residues to the alpha-carbons of other amino acids. researchgate.net These cross-links, specifically between Cys4 and Phe31, Cys7 and Thr28, and Cys13 and Phe22, create a highly constrained and stable molecular architecture. researchgate.net This rigid, hairpin-like fold is considered crucial for its antimicrobial mechanism, which is thought to involve the disruption of bacterial cell membranes.

The formation of these thioether bonds is a post-translational modification catalyzed by the radical S-adenosyl-L-methionine (rSAM) enzyme AlbA. smolecule.comnih.govresearchgate.net This enzymatic process is essential for the maturation and bioactivity of the peptide. smolecule.comnih.gov Studies have shown that the thioether bridges are indispensable for the antimicrobial and hemolytic activities of subtilosin variants. ucl.ac.uk Research involving the desulfurization of Subtilosin A, the parent compound of this compound, resulted in the complete loss of its antimicrobial activity, unequivocally demonstrating the critical role of these linkages. ualberta.ca The sactionine bridges, as these thioether bonds are known, provide significant structural stability and are fundamental to the peptide's ability to interact with and disrupt bacterial cell membranes. nih.govucl.ac.uk

Role of Cyclization in Peptide Stability and Activity

In addition to the thioether bridges, this compound possesses a head-to-tail cyclized peptide backbone, formed by an amide bond between the N-terminal asparagine and the C-terminal glycine (B1666218). researchgate.net This cyclization further contributes to the peptide's conformational rigidity and stability. nih.gov The cyclic nature of the peptide, combined with the extensive cross-linking, renders it resistant to proteolytic enzymes and stable under various conditions, including moderate temperatures and acidic environments. researchgate.net

This high degree of structural constraint is a common feature among many antimicrobial peptides, as it enhances their metabolic stability and improves their pharmacological properties. nih.gov The rigidity imparted by both cyclization and the thioether bridges is believed to correctly orient the peptide's hydrophilic and hydrophobic surfaces, facilitating its interaction with and disruption of phospholipid bilayers in bacterial membranes. researchgate.net

Mutagenesis Studies and Rational Design of Subtilosin A Variants

This compound is itself a naturally occurring variant of Subtilosin A, distinguished by a single amino acid substitution at position 6, where threonine (T) is replaced by isoleucine (I). researchgate.netnih.govasm.org This T6I mutation arose from a single nucleotide change (a cytosine to thymine (B56734) transition) in the sboA gene, which encodes the subtilosin precursor peptide. The discovery of this mutant with altered activity has spurred further investigation into the effects of specific amino acid changes through directed mutagenesis. The rationale behind these studies is to explore how modifications to the peptide's primary structure can influence its biological properties, paving the way for the creation of novel variants with enhanced or tailored activities. nih.govasm.org

The T6I substitution in this compound has a profound impact on its biological activity profile compared to the parent Subtilosin A. grafiati.com Most notably, this compound exhibits hemolytic activity, a property not observed in the wild-type peptide. ualberta.canih.govasm.org Furthermore, this compound demonstrates enhanced antimicrobial efficacy against several Gram-positive bacterial strains, including Listeria monocytogenes, Enterococcus faecalis, and Streptococcus pyogenes. ualberta.ca The increased hydrophobicity resulting from the isoleucine substitution is thought to be a key factor behind both the enhanced antimicrobial and the novel hemolytic activities. ualberta.ca These findings highlight the potential of bioengineering to generate anionic bacteriocins with improved and varied bactericidal capabilities. nih.govasm.orgresearchgate.net

Table 1: Comparative Activity of Subtilosin A and this compound

Compound Key Mutation Antimicrobial Activity Hemolytic Activity
Subtilosin A Wild-type Active against various Gram-positive bacteria. uniprot.org None reported. ualberta.ca
This compound T6I Enhanced activity against specific strains (e.g., L. monocytogenes). ualberta.canih.gov Present. ualberta.canih.gov

Directed Mutagenesis of Specific Residues (e.g., T6I in A1)

Bioengineering Strategies for Enhanced Production and Altered Activity

Bacillus subtilis is the natural producer of Subtilosin A and its variants. Genetic manipulation of this bacterium is a primary strategy for enhancing the production of these peptides and for creating novel variants. rsc.org One approach involves the targeted deletion of gene clusters responsible for the synthesis of other native antibiotics, such as plipastatin (B1233955) and bacilysin, to create a "clean" host strain. rsc.org While this can improve growth rates, it has sometimes led to reduced production of the target compound, indicating that further optimization is necessary. rsc.org

Another successful strategy has been the deletion of the abrB gene, which encodes a general transition state regulator protein that represses subtilosin gene expression. researchgate.net This modification resulted in a significant, up to six-fold, increase in subtilosin yield. researchgate.net However, this also led to the preferential production of a succinylated subtilin variant with lower antimicrobial activity, highlighting the complexity of metabolic engineering. researchgate.net More recently, the heterologous expression of the svpA gene from Bacillus smithii in B. subtilis 168 successfully led to the production of a novel sactipeptide, SVP1. ucl.ac.uk This demonstrates the promiscuity of the subtilosin biosynthetic machinery, particularly the thioether-forming enzyme AlbA, and opens avenues for producing a library of new sactipeptides by introducing precursor peptide genes from other organisms into B. subtilis. ucl.ac.uk

Optimization of Biosynthetic Pathways

The production of this compound is intrinsically linked to the efficiency of its biosynthetic gene cluster, the sbo-alb operon, and the metabolic state of the producing organism, primarily Bacillus subtilis. Consequently, bioengineering efforts to enhance yield have focused on manipulating these genetic and metabolic systems. Strategies range from replacing native regulatory elements to broader metabolic engineering of the host chassis to increase the supply of precursors.

Genetic Engineering of the sbo-alb Operon

The primary target for optimizing this compound production is the biosynthetic gene cluster itself, which consists of the precursor-encoding gene sboA and the downstream alb genes responsible for post-translational modification, immunity, and export. nih.govresearchgate.net Mutational analyses have identified sboA, albA, and albF as essential for the synthesis of active subtilosin. nih.gov

One of the most direct and effective strategies for increasing the output from this operon is promoter engineering. The native promoter of the sbo-alb operon is subject to complex regulation, including negative regulation by the global transition state regulator AbrB and induction under oxygen-limiting conditions via the ResD-ResE two-component system. researchgate.netoup.comoup.com To bypass this native control and achieve higher expression levels, researchers have substituted the natural promoter with strong, constitutive promoters. For instance, employing the strong constitutive P43 promoter to drive the expression of the entire sbo-alb operon in B. subtilis has been shown to increase the yield of subtilosin by a factor of 3 to 5.

Manipulation of Global Regulators

Given the influence of global regulators on the sbo-alb operon, modifying these regulatory networks presents another powerful approach to enhancing production. The transition state regulator AbrB, in particular, acts as a repressor of the operon. oup.com Deletion of the abrB gene (ΔabrB) has been demonstrated to significantly boost subtilosin production. In one study, creating a ΔabrB mutant of B. subtilis and cultivating it under oxygen-limiting conditions resulted in a subtilosin titer of 42 mg/L, which represents an 84-fold increase compared to the yield from the wild-type strain grown under standard aerobic conditions. researchgate.net This highlights the profound impact of relieving transcriptional repression on the biosynthetic pathway.

Metabolic and Regulatory Network Engineering

Broader metabolic engineering aims to funnel more cellular resources towards the synthesis of the desired compound. In the context of this compound, this involves increasing the intracellular pool of its constituent amino acids. While specific studies detailing the knockout of competing pathways for this compound enhancement are limited, principles from the engineering of B. subtilis for other products are applicable. For example, to increase the production of 2,3-butanediol (B46004) and riboflavin, researchers have successfully deleted genes for competing byproduct pathways, such as those for lactate (B86563) (ldh) and acetate (B1210297) (pta), to redirect metabolic flux towards the product of interest. d-nb.infomdpi.com A similar strategy could be employed to increase the availability of the amino acid precursors required for this compound synthesis.

Furthermore, the production of other secondary metabolites can influence subtilosin synthesis. Research has shown that B. subtilis mutants unable to produce the non-ribosomal peptide surfactin (B1297464) exhibit higher production of Subtilosin A. oup.com This suggests a regulatory or metabolic trade-off between these pathways. Therefore, knocking out surfactin production could be a viable strategy to enhance the yield of this compound.

The table below summarizes key bioengineering strategies and their reported impact on subtilosin production.

Engineering Strategy Genetic Target/Modification Host Organism Reported Effect on Yield Citations
Promoter EngineeringReplacement of native promoter with strong constitutive P43 promoterBacillus subtilis3–5 fold increase
Regulator DeletionDeletion of the global regulator gene abrB (ΔabrB)Bacillus subtilis84-fold increase under oxygen-limiting conditions researchgate.net
Pathway InteractionDisruption of surfactin productionBacillus subtilisIncreased Subtilosin A production oup.com

Ecological and Physiological Roles in Microbial Systems

Role in Intra-Species Competition within Bacillus subtilis Communities

Within populations of its own species, Bacillus subtilis, subtilosin A1 acts as a key determinant in kin discrimination, helping to differentiate between related and non-related isolates. nih.govbiorxiv.org This is a crucial aspect of intra-species competition, where different strains of B. subtilis vie for resources and space. The production of specialized metabolites like this compound is a common tactic employed by bacteria to gain a competitive edge over their neighbors. nih.gov

Research has shown that subtilosin A, along with other metabolites like sporulation killing factor, bacillaene, and sublancin 168, is important for kin discrimination in B. subtilis, particularly in swarm meeting assays where different isolates move towards each other. nih.govbiorxiv.org The presence or absence of the biosynthetic gene clusters for these metabolites often correlates with the outcome of competitive interactions. biorxiv.org

Interestingly, the production of subtilosin A is itself regulated by another secondary metabolite produced by B. subtilis, surfactin (B1297464). biorxiv.orgnih.gov Studies have revealed that B. subtilis mutants unable to produce surfactin exhibit higher levels of subtilosin A production. biorxiv.orgnih.gov Furthermore, surfactin secreted by one colony can suppress the production of subtilosin A in an adjacent colony that lacks the ability to produce surfactin. biorxiv.orgnih.gov This complex regulatory interplay between secondary metabolites underscores the intricate nature of intra-species interactions and their ecological importance. biorxiv.orgoup.com The production of subtilosin A is typically associated with later growth stages, often triggered by nutrient starvation and limited oxygen availability. biorxiv.orgoup.com

The widespread presence of the subtilosin biosynthetic machinery across different B. subtilis strains, including various environmental isolates, suggests that its production is a conserved and ecologically important trait. nih.gov

Contribution to Interspecies Interactions and Microbial Ecology

This compound's influence extends beyond its own species, impacting the broader microbial ecosystem. As a bacteriocin (B1578144), it exhibits antimicrobial activity against a range of Gram-positive bacteria, and in some cases, Gram-negative bacteria as well. biorxiv.orgoup.com This allows B. subtilis to compete with other microbial species for resources and establish its niche. biorxiv.orgoup.comscielo.br

The production of a variety of secondary metabolites, including subtilosin A, is a key factor in the success of B. subtilis as a biocontrol agent against plant pathogens. biorxiv.org Beyond direct antagonism, subtilosin A can also influence the behavior of other bacteria. For instance, it has been shown to suppress biofilm formation in species like Listeria monocytogenes, Gardnerella vaginalis, and Escherichia coli. biorxiv.orgoup.com

The interplay of various secondary metabolites produced by B. subtilis, including subtilosin, shapes the composition and dynamics of microbial communities. asm.orgresearchgate.net These molecules can act as signals that regulate developmental processes in mixed communities, highlighting their role in both competition and cooperation. asm.org The ability of these compounds to mediate interactions is fundamental to the structure and function of microbial ecosystems. scielo.brfrontiersin.org

Functions Beyond Direct Antimicrobial Activity (e.g., potential pheromone)

Emerging research suggests that the role of subtilosin A is not limited to its antimicrobial properties. There is evidence to suggest it may also function as a signaling molecule, akin to a pheromone, particularly under specific environmental conditions. nih.govresearchgate.netasm.org

The production of subtilosin at the end of the exponential growth phase, especially under stress conditions like anaerobic growth or during biofilm formation, points towards a potential signaling role. nih.govresearchgate.netasm.org Lantibiotics, a class of peptides to which subtilosin is related, are known to have pheromone-like autoinducing activity. asm.org This suggests that subtilosin could be involved in cell-cell communication within B. subtilis populations, coordinating group behaviors in response to environmental cues. nih.govresearchgate.netasm.org

Furthermore, some specialized metabolites produced by B. subtilis, including subtilosin A, have been identified as signaling molecules necessary for the proper progression of differentiation processes like biofilm formation and sporulation. asm.org This highlights the multifunctional nature of these compounds, acting not just as weapons in microbial warfare but also as crucial components of the bacterium's own developmental programs. asm.org A mutant lacking subtilosin A, for example, showed delayed sporulation compared to the wild-type strain. biorxiv.org

Advanced Methodological Applications in Subtilosin a Research

Techniques for Studying Peptide-Membrane Interactions (e.g., Bacterial Cytological Profiling (BCP))

The investigation of how Subtilosin A1 interacts with and disrupts bacterial membranes is crucial to understanding its antimicrobial activity. A key advanced technique employed for this purpose is Bacterial Cytological Profiling (BCP). BCP is a powerful method that provides rapid insights into the mechanism of action of antibacterial compounds, even within complex mixtures like natural product extracts. nih.gov This technique involves observing the morphological changes in bacteria upon exposure to a substance, which can reveal the cellular pathways being targeted. ucl.ac.ukchemrxiv.org

In the context of this compound and its parent compound, subtilosin A, BCP studies have been instrumental. For instance, BCP was used to analyze a crude extract from Bacillus subtilis 3610, which was found to contain multiple bioactive molecules. The analysis revealed two distinct bioactivities: inhibition of translation and permeabilization of the cytoplasmic membrane. nih.gov Through BCP-guided fractionation, subtilosin was identified as one of the molecules responsible for membrane permeabilization, alongside the cyclic peptide sporulation killing factor. nih.gov This demonstrates the utility of BCP in not only identifying the general mechanism but also in isolating specific active compounds from a complex biological source.

BCP studies indicate that subtilosin disrupts the integrity of bacterial cell membranes, leading to cell death. This aligns with other research suggesting that the antimicrobial activity of subtilosin is based on membrane permeabilization. researchgate.netnih.gov The interaction is thought to involve the peptide binding to the lipid headgroup region of the bilayer membrane in a concentration-dependent manner, causing a conformational change and disorder in the hydrophobic region. nih.gov At higher concentrations, this interaction leads to leakage from the membrane. nih.gov

Further studies using fluorescence, solid-state NMR, and differential scanning calorimetry have supported the hypothesis that subtilosin A adopts a partially buried orientation in lipid bilayers. nih.gov These techniques, in conjunction with BCP, provide a comprehensive picture of the peptide-membrane interaction, suggesting that the perturbation of the lipid bilayer is a key consequence of subtilosin A binding, ultimately resulting in membrane permeabilization. nih.gov

Approaches for Identifying Subtilosin Resistance Mechanisms

Understanding the mechanisms by which bacteria develop resistance to this compound is essential for its potential development as a therapeutic agent. Research into this area has involved genetic and mutational analyses.

A significant finding in the study of subtilosin resistance came from the investigation of a Bacillus subtilis mutant, designated sbr, which exhibited restored resistance to both subtilosin A and this compound. dntb.gov.uanih.gov This spontaneous suppressor mutation was found in an albB mutant background, which is normally more sensitive to subtilosins due to the lack of a putative immunity peptide. dntb.gov.uanih.gov Importantly, the sbr mutation is not located within the sboA-alb gene cluster, which is responsible for subtilosin production and immunity. dntb.gov.uanih.gov This indicates the existence of a resistance mechanism independent of the known immunity genes.

Further characterization of the sbr mutant revealed that the resistance it confers is specific to subtilosins. The mutation does not lead to increased resistance against other antimicrobial agents that target the cell envelope. dntb.gov.uanih.gov This specificity suggests that the sbr gene product may be directly involved in the mechanism of action of subtilosin or in a pathway that specifically counteracts its effects. The future identification of the sbr mutation holds the potential to provide deeper insights into how this compound exerts its activity. dntb.gov.uanih.gov

Another aspect of resistance is the role of bacterial capsules. It has been observed that the effectiveness of subtilosin A is reduced against capsulated forms of some Gram-negative bacteria when compared to their non-capsulated counterparts. oup.com This suggests that the capsule may act as a physical barrier, preventing the peptide from reaching the bacterial cell surface. oup.com

Chromatographic and Spectrometric Methods for Purification and Quantification in Complex Matrices

The accurate purification and quantification of this compound from complex biological matrices, such as bacterial culture supernatants, are critical for research and potential applications. A combination of advanced chromatographic and spectrometric techniques is employed for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for both the purification and quantification of this compound and its parent compound, subtilosin A. researchgate.netfrontiersin.org For purification, RP-HPLC is often used as a final step after initial purification methods like ammonium (B1175870) sulfate (B86663) precipitation and gel filtration chromatography. frontiersin.org A C18 column is commonly used, and the peptide is eluted using a gradient of an organic solvent like acetonitrile (B52724) in water, often with an acid modifier like trifluoroacetic acid. researchgate.netfrontiersin.org Detection is typically performed at wavelengths of 220 nm and 280 nm. frontiersin.org

For quantification, RP-HPLC provides a reliable and reproducible method. mdpi.com Calibration curves can be established to determine the concentration of the peptide in a sample with a high degree of linearity. mdpi.com The method can achieve low limits of detection (LOD) and quantification (LOQ), making it suitable for measuring low concentrations of the peptide. mdpi.com

Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) offers enhanced separation efficiency and highly accurate mass determination, making it a powerful tool for the analysis of this compound in complex mixtures. oup.combiorxiv.org This technique is used to verify the presence and identity of the peptide by comparing the measured mass to the calculated mass. oup.com For example, mass spectrometry analysis of purified this compound revealed a monoisotopic mass that confirmed the substitution of threonine with isoleucine compared to subtilosin A. UHPLC-HRMS is also invaluable for analyzing the production of subtilosin in different bacterial strains and mutants. oup.comresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another mass spectrometry technique used to confirm the identity of purified subtilosin fractions by providing accurate mass measurements. oup.com

The general workflow for purification often involves the following steps:

Crude Extraction: Precipitation of the peptide from the cell-free culture supernatant using ammonium sulfate. azerbaijanmedicaljournal.net

Initial Chromatography: Gel filtration chromatography (e.g., Sephadex G-50 or G-150) to separate molecules based on size. frontiersin.orgazerbaijanmedicaljournal.net

Final Purification: RP-HPLC to achieve high purity of the target peptide. frontiersin.org

The table below summarizes the key chromatographic and spectrometric methods used in this compound research.

Method Application Key Parameters/Findings References
Bacterial Cytological Profiling (BCP) Studying peptide-membrane interactions and mechanism of action.Identifies membrane permeabilization as the mode of action for subtilosin. nih.gov
Genetic and Mutational Analysis Identifying resistance mechanisms.Identified a specific subtilosin resistance mutation (sbr) not linked to the sboA-alb locus. dntb.gov.uanih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification and quantification.C18 column with acetonitrile/water gradient is commonly used. Provides reliable quantification with low LOD and LOQ. researchgate.netfrontiersin.orgmdpi.com
Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) Identification and analysis in complex matrices.Provides high-resolution separation and accurate mass determination for verification. oup.combiorxiv.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS Identity confirmation.Used to confirm the mass of purified peptide fractions. oup.com

Genomic and Bioinformatic Analysis of sbo-alb Gene Clusters Across Strains

The production of this compound is governed by the sbo-alb gene cluster. Genomic and bioinformatic analyses of this cluster across different Bacillus subtilis strains have provided significant insights into its structure, regulation, and evolution.

The sbo-alb gene cluster is responsible for the biosynthesis of subtilosin, including the structural gene sboA and genes involved in post-translational modification, processing, and immunity (alb genes). oup.comnih.gov The production of mature subtilosin requires the expression of eight of the nine genes in the cluster: sboA and albA-G. oup.com These genes are transcribed from a promoter located upstream of the sboA structural gene. oup.com

Comparative genomic studies have revealed that the sbo-alb gene cluster is highly conserved across different B. subtilis strains. nih.gov For instance, the sequence from B. subtilis ATCC 6633, a representative of the B. subtilis subsp. spizizenii, shows a high level of homology to the sbo-alb gene locus of B. subtilis 168, which belongs to the B. subtilis subsp. subtilis. nih.gov However, some divergence is observed. While the first four genes of the cluster are highly conserved (96-100% amino acid identity), the remaining four genes are less conserved (83-88% identity). nih.gov This suggests an incipient evolutionary divergence between the two subspecies. nih.gov

Bioinformatic tools like antiSMASH are used for the rapid identification, annotation, and analysis of secondary metabolite biosynthesis gene clusters, including the sbo-alb cluster. oup.com Such analyses have confirmed the presence of the intact BGC for subtilosin A production (BGCSbo) in natural isolates of B. subtilis, and this BGC is fully conserved among all isolates of B. subtilis. oup.com

Transcriptional analysis, including primer extension analysis, has been used to map the transcriptional start sites of the sbo gene. In B. subtilis strains ATCC 6633 and 168, the start sites were found to be 47 and 45 base pairs upstream of the sbo start codon, respectively. nih.gov The regulation of the sbo-alb operon is complex, involving several transcription factors such as Rok, AbrB, and ResD. oup.combiorxiv.org Rok and AbrB act as repressors, while ResD is an activator of the BGC's expression. oup.combiorxiv.org

The table below provides an overview of the genes in the sbo-alb cluster and their putative functions.

Gene Putative Function References
sboA Structural gene for presubtilosin. oup.comnih.gov
sboX Encodes a bacteriocin-like product; not essential for subtilosin production. nih.gov
albA Involved in post-translational modification (thioether bond formation). nih.govnih.gov
albB Putative immunity peptide. dntb.gov.uanih.govnih.gov
albC ABC transporter, likely involved in export and immunity. nih.govnih.gov
albD Required for subtilosin production, reduced immunity in mutants. nih.gov
albE Required for subtilosin production. oup.com
albF Critical for the production of active subtilosin. nih.gov
albG Required for subtilosin production. oup.com

Q & A

Q. What structural characteristics of Subtilosin A1 contribute to its antimicrobial activity?

this compound is a cyclic sactipeptide characterized by three intramolecular sulfur-to-α-carbon (sulfide) bonds and one amide bond, forming a rigid, bent-hairpin structure . This conformation creates a hydrophobic core with charged residues (acidic and basic) distributed asymmetrically, enabling membrane interaction and selective targeting of Gram-positive pathogens. The structural rigidity enhances stability against proteolytic degradation, while the amphipathic nature facilitates membrane disruption via lipid bilayer permeabilization . Researchers should prioritize NMR or X-ray crystallography for structural validation and molecular dynamics simulations to study membrane interaction mechanisms.

Q. What are the standard methodologies for assessing this compound’s antimicrobial activity in vitro?

Key methods include:

  • MTT cell viability assays to determine cytotoxicity (e.g., CC50) and selectivity indices (SI) in host cells (e.g., Vero cells) .
  • Viral yield reduction assays to calculate EC50 for antiviral activity against HSV-1/2 .
  • Agar diffusion assays for broad-spectrum antibacterial testing, particularly against Gardnerella vaginalis and Pseudomonas aeruginosa .
  • Time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .
    Standardize protocols using purified peptide (≥95% purity) and include controls for solvent effects (e.g., DMSO) .

Q. How is this compound’s safety profile evaluated in preclinical models?

Safety assessments typically employ:

  • Ex vivo cervical or epidermal tissue models to measure cytotoxicity via lactate dehydrogenase (LDH) release or histological integrity .
  • Sperm motility assays to quantify spermicidal activity (IC50 for forward progression) .
  • Hemolysis assays using erythrocytes to rule out nonspecific membrane disruption .
  • Repeat-dose toxicity studies in animal models (e.g., murine vaginal mucosa) to assess chronic exposure risks .

Q. What are the primary mechanisms underlying this compound’s antiviral activity?

this compound exhibits dual mechanisms:

  • Direct virucidal activity : Disrupts HSV-1/2 envelopes at high concentrations (≥1× EC50), confirmed by pre-incubation experiments and transmission electron microscopy .
  • Host-cell modulation : At subvirucidal doses, it inhibits viral entry or early replication stages without affecting host protein synthesis, as shown by time-of-addition assays and Western blot analysis of viral glycoproteins (e.g., HSV gD) .

Q. What genetic determinants are critical for this compound biosynthesis?

this compound is encoded by the sbo-alb operon in Bacillus spp., which includes:

  • sboA: Structural gene for the precursor peptide.
  • albA, albB, albC: Post-translational modification enzymes for sulfide bond formation .
    Knockout studies in B. subtilis 168 confirm that albE (a maturation protease) is essential for active peptide production . Researchers should use PCR amplification with primers targeting sbo-alb operon regions and validate via LC-MS/MS .

Advanced Research Questions

Q. How can heterologous expression systems be optimized for this compound production?

Challenges include codon bias, inefficient secretion, and improper post-translational modifications. Strategies:

  • Codon optimization : Redesign sboA for Pichia pastoris or E. coli codon usage (e.g., using GeneArt) .
  • Secretion tags : Fuse the peptide with α-mating factor signal sequences in P. pastoris to enhance extracellular yield .
  • Co-expression of maturation enzymes : Co-express albA/B/C in the host to ensure sulfide bond formation . Validate success via MALDI-TOF MS and antimicrobial activity assays against P. aeruginosa .

Q. How can contradictory data on this compound’s mode of action be reconciled?

Discrepancies arise from variations in assay conditions (e.g., peptide purity, cell lines) or mechanistic focus. Resolve via:

  • Comparative studies : Test this compound under standardized conditions (e.g., fixed MOI for antiviral assays) .
  • Single-cell imaging : Use fluorescence-labeled this compound to track real-time membrane interaction in G. vaginalis vs. host cells .
  • Proteomic profiling : Identify host pathways modulated during subvirucidal treatment (e.g., TLR/NF-κB signaling) .

Q. What strategies enhance this compound production yield in native Bacillus strains?

  • Promoter engineering : Replace native promoters with strong, constitutive promoters (e.g., P43) to upregulate sbo-alb operon expression .
  • Fermentation optimization : Use pH-controlled fed-batch reactors with soybean meal-based media to boost biomass .
  • CRISPR interference : Silencing competitive pathways (e.g., surfactin synthesis) redirects metabolic flux toward this compound . Monitor yield via HPLC and bioactivity assays .

Q. Does this compound exhibit synergistic effects with conventional antimicrobials?

Preliminary data suggest synergy with acyclovir against HSV-1 (reduced EC50 by 3-fold) and with clindamycin for BV treatment . Test combinations via:

  • Checkerboard assays to calculate fractional inhibitory concentration indices (FICI).
  • Mechanistic studies : Use fluorescent probes (e.g., DiSC3(5)) to assess membrane depolarization synergy .

Q. How do structural modifications impact this compound’s target specificity?

  • Alanine scanning : Replace charged residues (e.g., D9, K22) to assess electrostatic interactions with membranes .
  • Non-natural amino acids : Incorporate d-amino acids to reduce protease susceptibility while retaining activity .
    Validate using circular dichroism (CD) for structural integrity and dual-complement antimicrobial/cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.